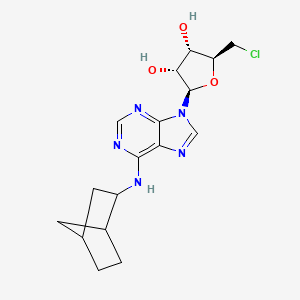

(+/-)-5'-Chloro-5'-deoxy-ENBA

Description

Overview of Adenosine (B11128) Receptors (A1, A2A, A2B, A3 Subtypes)

The four adenosine receptor subtypes (A1, A2A, A2B, and A3) are distinct in their tissue distribution, signaling pathways, and affinity for adenosine. mdpi.com A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in cyclic AMP (cAMP) levels, while A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP. frontiersin.org This differential signaling allows for a complex and nuanced regulation of cellular function.

Physiological and Pathophysiological Roles of Adenosine Signaling

Adenosine signaling is a key regulator in response to hypoxia, energy depletion, and tissue damage. nih.gov Under normal conditions, extracellular adenosine levels are low; however, they increase significantly during stress, acting as a protective signal. nih.govphysiology.org Physiologically, adenosine is involved in processes such as sleep regulation, inflammation, and neurotransmission. researchgate.net In pathophysiological states, adenosine signaling can have both beneficial and detrimental effects. For instance, while it can protect tissues from acute injury, prolonged elevation of adenosine can contribute to chronic diseases. physiology.org

The roles of the specific receptor subtypes are diverse:

A1 Receptors: Widely distributed in the central nervous system (CNS), heart, and adipose tissue. mdpi.commdpi.com Activation of A1 receptors can reduce neuronal excitability, slow heart rate, and inhibit lipolysis. mdpi.comnih.govglpbio.com

A2A Receptors: Found in the brain, immune cells, and blood vessels. They play a role in vasodilation, modulation of inflammation, and control of neurotransmitter release. nih.govnih.gov

A2B Receptors: Have the lowest affinity for adenosine and are thought to be particularly important under conditions of significant tissue stress or injury. researchgate.net They are involved in inflammation and cellular protection. researchgate.net

A3 Receptors: Implicated in both pro- and anti-inflammatory processes and have shown potential as therapeutic targets in various diseases. mdpi.com

Importance of Selective Adenosine Receptor Ligands in Research

The development of selective ligands for each adenosine receptor subtype has been crucial for elucidating their specific physiological and pathophysiological roles. researchgate.net Selective agonists and antagonists allow researchers to activate or block a single receptor subtype, thereby isolating its function from the others. This is essential for understanding the complex interplay of adenosine signaling in health and disease and for identifying potential therapeutic targets. researchgate.netnih.gov The slow development of specific ligands for certain subtypes, such as the A2B receptor, has historically hampered the understanding of their functional significance. researchgate.net

Historical Context of Adenosine A1 Receptor Agonist Development

The development of adenosine A1 receptor agonists has been a long-standing area of medicinal chemistry research. Early efforts focused on modifying the structure of adenosine to improve its affinity and selectivity for the A1 receptor. The discovery that structural modifications at the 5'-position of the ribose ring could significantly influence receptor selectivity was a key advancement. This led to the systematic investigation of various derivatives, including halogenated adenosine analogs. However, many early A1 agonists were limited by a lack of selectivity and undesirable side effects, particularly cardiovascular effects. mdpi.com The quest for highly selective A1 agonists with a favorable therapeutic profile has driven the development of new chemical entities.

Genesis of (+/-)-5'-Chloro-5'-deoxy-ENBA as a Research Tool

This compound emerged from the systematic exploration of N6- and 5'-modified adenosine derivatives. Its synthesis was part of an effort to develop potent and highly selective agonists for the human A1 adenosine receptor. The combination of the N6-endo-norbornyl group and the 5'-chloro modification proved to be highly effective in achieving exceptional affinity and selectivity for the A1 receptor. This high selectivity makes it an invaluable research tool for investigating A1 receptor-mediated processes without the confounding effects of activating other adenosine receptor subtypes. tocris.com Its ability to cross the blood-brain barrier further enhances its utility for studying the central nervous system effects of A1 receptor activation.

Research Findings on this compound

| Property | Finding | Source |

| Receptor Affinity (Ki) | A1: 0.51 nM, A2A: 1340 nM, A2B: 2740 nM, A3: 1290 nM | tocris.com, rndsystems.com, |

| Selectivity | Over 2,500-fold for A1 over A2A, A2B, and A3 receptors | |

| Biological Activity | Potent and highly selective adenosine A1 receptor agonist | tocris.com, |

| In Vivo Effects | Produces hypothermia in mice, reverses formalin-induced nocifensive behavior | szabo-scandic.com, tocris.com, rndsystems.com |

| Neuropathic Pain | Reduces thermal hyperalgesia and mechanical allodynia in mouse models | glpbio.com, |

| Parkinson's Disease Model | Reduced the development of abnormal involuntary movements induced by L-DOPA | glpbio.com |

| Mechanism in Pain | Reduces activation of spinal glial and microglial cells | |

| Cardiovascular Effects | No significant changes in arterial blood pressure at therapeutic doses | |

| Motor Effects | Does not significantly affect motor coordination at therapeutic doses |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN5O3/c18-5-11-13(24)14(25)17(26-11)23-7-21-12-15(19-6-20-16(12)23)22-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,24-25H,1-5H2,(H,19,20,22)/t8?,9?,10?,11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJGDYDNVNCGBT-STHLEMNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655303 | |

| Record name | N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-26-2 | |

| Record name | N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization of +/ 5 Chloro 5 Deoxy Enba

Receptor Binding Profile and Affinity

(+/-)-5'-Chloro-5'-deoxy-ENBA has been extensively studied for its interaction with the family of adenosine (B11128) receptors. Research demonstrates a distinct and potent binding profile, highlighting its specificity for one particular subtype.

High Affinity for the Adenosine A1 Receptor

This compound is recognized as a high-affinity agonist for the adenosine A1 receptor (A1AR). apexbt.com Radioligand binding assays have determined its inhibition constant (Ki) at the human A1AR to be approximately 0.51 nM. apexbt.comtocris.comrndsystems.com This subnanomolar affinity underscores the potent interaction between the compound and the A1 receptor subtype.

Selectivity Profile Against Other Adenosine Receptor Subtypes (A2A, A2B, A3)

A key characteristic of this compound is its high selectivity for the A1 receptor over other adenosine receptor subtypes. tocris.com Comparative binding assays show significantly lower affinity for the A2A, A2B, and A3 receptors. The Ki values for these subtypes are reported to be 1340 nM for A2A, 2740 nM for A2B, and 1290 nM for A3. tocris.comrndsystems.combio-techne.com This demonstrates a selectivity ratio of over 2500-fold for the A1 receptor compared to the other subtypes, establishing this compound as a highly selective A1AR agonist.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Subtype | Inhibition Constant (Ki) in nM |

| Adenosine A1 | 0.51 |

| Adenosine A2A | 1340 |

| Adenosine A2B | 2740 |

| Adenosine A3 | 1290 |

This table summarizes the binding affinity of this compound for the four human adenosine receptor subtypes. Data sourced from multiple consistent findings in the literature. tocris.comrndsystems.combio-techne.com

Mechanisms of Agonism at the Adenosine A1 Receptor

The functional activity of this compound as an agonist is initiated by its binding to the adenosine A1 receptor, which triggers a cascade of intracellular signaling events.

G-Protein Coupling and Downstream Signaling Pathways

The adenosine A1 receptor is a G-protein coupled receptor (GPCR). nih.gov Upon agonist binding, such as with this compound, the receptor couples to inhibitory G-proteins of the Gi/o family. researchgate.netmdpi.com This activation of Gi/o proteins leads to the dissociation of its subunits (Gα and Gβγ), which then modulate the activity of various downstream effectors. This is the primary mechanism through which the A1 receptor transduces its extracellular signal into an intracellular response. mdpi.com

Modulation of Intracellular Cyclic AMP (cAMP) Levels

A principal downstream effect of the A1 receptor's coupling with Gi proteins is the inhibition of adenylyl cyclase. researchgate.net This enzyme is responsible for the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger in many cellular processes. scbt.com By inhibiting adenylyl cyclase, the activation of the A1 receptor by this compound leads to a decrease in the intracellular concentration of cAMP. researchgate.netmdpi.com This reduction in cAMP levels subsequently affects the activity of cAMP-dependent proteins like Protein Kinase A (PKA), thereby mediating many of the physiological effects of A1 receptor agonism. mdpi.com

Kinetic Profile of Receptor Engagement and Dissociation

Detailed kinetic studies quantifying the association and dissociation rates (kon and koff) of this compound at the adenosine A1 receptor are not extensively detailed in the currently available scientific literature. Such studies would provide further insight into the compound's residence time on the receptor and the duration of its signaling activity.

Structure-Activity Relationship (SAR) of this compound

The pharmacological profile of this compound is intrinsically linked to its distinct molecular architecture. The key structural features that define its interaction with adenosine receptors are the chloro-substitution at the 5'-position of the ribose sugar and the bulky bicyclo[2.2.1]hept-2-yl moiety attached to the N6-position of the adenine (B156593) base.

Influence of the 5'-Chloro Substitution on Binding and Selectivity

The introduction of a chlorine atom at the 5'-position of the deoxyribose ring is a critical modification that significantly enhances the binding affinity and selectivity of ENBA for the A1 adenosine receptor. Comparative studies with its parent compound, the 5'-hydroxy analogue ((+/-)-ENBA), reveal a marked increase in potency with the chloro substitution.

This heightened affinity is attributed to favorable interactions within the A1 receptor binding pocket. The chloro group, being electron-withdrawing, can alter the electronic distribution of the molecule and potentially engage in specific interactions, such as halogen bonding, with the receptor. Furthermore, this substitution contributes to the compound's selectivity for the A1 subtype over other adenosine receptors (A2A, A2B, and A3). Molecular modeling studies suggest that the 5'-chloro group may facilitate a more optimal orientation of the ligand within the binding site, thereby maximizing favorable contacts and improving both affinity and selectivity.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 Selectivity vs A2A | A1 Selectivity vs A2B | A1 Selectivity vs A3 |

| This compound | 0.51 | 1340 | 2740 | 1290 | 2627 | 5373 | 2529 |

| (+/-)-ENBA | 2.1 | 1500 | >10000 | 2300 | 714 | >4762 | 1095 |

Role of the N6-Bicyclo[2.2.1]hept-2-yl Moiety in Receptor Interaction

The N6-bicyclo[2.2.1]hept-2-yl group, a rigid and bulky substituent, plays a pivotal role in conferring high selectivity for the A1 adenosine receptor. Structure-activity relationship studies on a variety of N6-substituted adenosine analogues have consistently demonstrated that large, hydrophobic groups at this position are well-tolerated by the A1 receptor and are a key determinant of its selectivity.

This bicycloalkyl moiety is believed to interact with a specific hydrophobic subpocket within the A1 receptor's binding domain. This interaction is likely driven by van der Waals forces and the hydrophobic effect, where the bulky, nonpolar group is favorably accommodated in a complementary nonpolar region of the receptor, displacing water molecules and leading to a thermodynamically favorable interaction. The rigid nature of the bicyclo[2.2.1]heptane system also restricts the conformational flexibility of the ligand, which can contribute to a more precise fit within the binding site and, consequently, higher affinity and selectivity. The A1 receptor's greater tolerance for bulky substituents at the N6-position, compared to other adenosine receptor subtypes, is a key factor in the high selectivity observed with compounds like this compound.

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

To elucidate the molecular basis for the high affinity and selectivity of this compound, computational molecular modeling and docking studies have been employed. These studies provide valuable insights into the probable binding mode of the ligand within the A1 adenosine receptor.

Docking simulations indicate that the adenine core of the molecule forms key hydrogen bonds with amino acid residues in the binding pocket, a characteristic interaction for adenosine receptor agonists. The N6-bicyclo[2.2.1]hept-2-yl moiety extends into a hydrophobic cavity, where it is surrounded by nonpolar amino acid residues, forming extensive hydrophobic interactions.

Synthetic Methodologies for +/ 5 Chloro 5 Deoxy Enba and Analogs

Classical Chemical Synthesis Routes

The predominant method for synthesizing (+/-)-5'-Chloro-5'-deoxy-ENBA and its analogs involves a multi-step chemical process starting from readily available adenosine (B11128) derivatives.

Selective Chlorination of Adenosine Derivatives

A key step in the synthesis is the selective chlorination of the 5'-hydroxyl group of an N⁶-substituted adenosine derivative. The general synthetic scheme commences with the reaction of 6-chloropurine (B14466) riboside with (±)-endo-norbornan-2-amine in the presence of a base like triethylamine (B128534) in a suitable solvent such as n-butanol at reflux to yield N⁶-((±)-endo-norborn-2-yl)adenosine.

The subsequent crucial step is the selective replacement of the 5'-hydroxyl group with a chlorine atom. This transformation is typically achieved using a chlorinating agent such as thionyl chloride in an appropriate solvent. For instance, treatment of the N⁶-substituted adenosine with thionyl chloride in hexamethylphosphoramide (B148902) (HMPA) or a mixture of pyridine (B92270) and acetonitrile (B52724) can effectively yield the desired 5'-chloro-5'-deoxy product.

| Starting Material | Reagents | Product | Reference |

| N⁶-((±)-endo-norborn-2-yl)adenosine | Thionyl chloride, Hexamethylphosphoramide (HMPA) | This compound | nih.gov |

| Adenosine | Thionyl chloride, Pyridine, Acetonitrile | 5'-Chloro-5'-deoxyadenosine | google.comgoogle.com |

This selective chlorination is a critical transformation that paves the way for further derivatization and the synthesis of various analogs with modified properties.

Considerations for Diastereoselectivity and Purity

The synthesis of this compound inherently produces a racemic mixture of diastereomers due to the use of (±)-endo-norbornan-2-amine. The nomenclature "(+/-)" indicates the presence of both the (+) and (-) enantiomers of the norbornyl moiety, which, when attached to the chiral adenosine core, results in a mixture of diastereomers.

In many of the reported syntheses, this diastereomeric mixture is carried through the synthetic sequence and the final product is evaluated as a racemate. The separation of these diastereomers can be challenging and is often not performed for initial biological screening. However, for more detailed pharmacological studies, chromatographic techniques such as chiral high-performance liquid chromatography (HPLC) could be employed to resolve the individual diastereomers. The purity of the final compound is typically assessed using standard analytical techniques like HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure the absence of starting materials and byproducts.

Chemoenzymatic Synthesis Approaches Utilizing SAM Analogs

While classical chemical synthesis is the well-established route to this compound, the broader field of nucleoside analog synthesis has seen the emergence of chemoenzymatic methods. These approaches often leverage the substrate promiscuity of enzymes involved in nucleoside metabolism.

For instance, enzymes like purine (B94841) nucleoside phosphorylase (PNP) have been utilized in the synthesis of various nucleoside analogs. In a typical chemoenzymatic approach, a modified purine base could be coupled to a sugar phosphate (B84403) by a phosphorylase enzyme. However, specific chemoenzymatic routes for the direct synthesis of N⁶-bicycloalkyladenosines like ENBA are not prominently documented in the literature. The synthesis of S-adenosyl-L-methionine (SAM) analogs often starts from 5'-chloro-5'-deoxyadenosine, which is a precursor in the synthesis of ENBA, suggesting a potential, though not yet fully explored, intersection of these synthetic strategies.

Derivatization Strategies for Structure-Activity Relationship Elucidation

The synthesis of a variety of analogs of 5'-Chloro-5'-deoxy-ENBA has been crucial for elucidating the structure-activity relationships (SAR) at the adenosine A₁ receptor. These derivatization strategies have primarily focused on modifications at the N⁶-position of the adenine (B156593) ring and the 5'-position of the ribose moiety.

By systematically altering the N⁶-substituent, researchers have explored the impact of the size, shape, and stereochemistry of this group on receptor affinity and selectivity. For example, replacing the endo-norbornyl group with other cycloalkyl or bicycloalkyl moieties has allowed for a detailed mapping of the N⁶-binding pocket of the A₁ receptor.

Furthermore, modifications at the 5'-position have been investigated to understand their influence on the compound's properties. The 5'-chloro group in this compound has been shown to enhance affinity and selectivity for the A₁ receptor compared to the parent 5'-hydroxy compound. The synthesis of other 5'-deoxy-5'-substituted analogs, such as those with fluoro or thioether groups, has provided further insights into the electronic and steric requirements for optimal receptor interaction.

The following table summarizes some of the key derivatives and their impact on A₁ adenosine receptor affinity:

| Compound | N⁶-Substituent | 5'-Substituent | A₁ Receptor Affinity (Ki, nM) |

| (+/-)-ENBA | (±)-endo-norborn-2-yl | -OH | High |

| This compound | (±)-endo-norborn-2-yl | -Cl | 0.51 nih.gov |

| CPA | Cyclopentyl | -OH | High |

| 5'-Chloro-5'-deoxy-CPA | Cyclopentyl | -Cl | Subnanomolar |

These SAR studies have been instrumental in the rational design of potent and selective A₁ adenosine receptor agonists with potential therapeutic applications.

Preclinical Therapeutic and Research Applications of +/ 5 Chloro 5 Deoxy Enba

Role in Pain and Nociception Research

(+/-)-5'-Chloro-5'-deoxy-ENBA has been identified as a potent and highly selective agonist for the adenosine (B11128) A1 receptor. tocris.comrndsystems.combio-techne.com This selectivity is a key factor in its antinociceptive properties, which have been demonstrated in multiple preclinical pain models.

Effects in Acute Pain Models (e.g., Formalin Test)

The compound has shown efficacy in models of acute inflammatory pain, such as the formalin test in mice. tocris.comrndsystems.combio-techne.com The formalin test is a widely used model that involves injecting a dilute formalin solution into the paw, inducing a biphasic pain response. The first phase is due to direct activation of nociceptors, while the second phase involves inflammatory processes and central sensitization. Research indicates that this compound reverses this formalin-induced nocifensive behavior, demonstrating its antinociceptive capabilities in acute pain scenarios. tocris.comrndsystems.combio-techne.com

| Pain Model | Observed Effect | Mechanism |

|---|---|---|

| Formalin Test (Mice) | Reversal of nocifensive (pain-related) behavior | Antinociceptive action via adenosine A1 receptor agonism |

Modulation of Neuropathic Pain in Animal Models (e.g., Spared Nerve Injury)

The efficacy of this compound has been extensively studied in the Spared Nerve Injury (SNI) model in mice, a well-established model for inducing neuropathic pain that mimics chronic pain conditions in humans. nih.govnih.govnih.gov In these studies, SNI leads to the development of mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (exaggerated pain response to heat). nih.govnih.gov

Chronic systemic administration of the compound was found to significantly reduce both mechanical allodynia and thermal hyperalgesia at 3 and 7 days after the nerve injury. nih.govnih.gov A single injection of the compound on day 7 post-injury also alleviated these neuropathic pain symptoms for at least two hours. nih.govnih.gov The analgesic effects were preventable by pre-treatment with DPCPX, a selective A1 adenosine receptor antagonist, confirming the compound's mechanism of action. tocris.comnih.govnih.gov

| Pain Symptom | Effect of Chronic Administration | Time Points of Significant Reduction |

|---|---|---|

| Mechanical Allodynia | Reduced reflex withdrawal response | 3 and 7 days post-SNI |

| Thermal Hyperalgesia | Reduced reflex withdrawal response | 3 and 7 days post-SNI |

Cellular Mechanisms Underlying Antinociceptive Effects: Glial and Microglial Modulation

Neuropathic pain is associated with significant neuroimmune responses in the central nervous system, particularly the activation of glial cells like microglia and astrocytes in the spinal cord. nih.govnih.gov Research using the SNI model has shown that the injury is associated with an increase in activated, hypertrophic microglia in the dorsal horn of the spinal cord on the same side as the injury. nih.govnih.gov

Treatment with this compound has been demonstrated to counteract these changes. nih.govnih.gov Chronic administration of the compound significantly reduced the number of activated microglia cells in the ipsilateral dorsal horn of SNI mice. nih.govnih.gov These findings suggest that the analgesic properties of the compound are mediated, at least in part, by its ability to modulate glial and microglial activity. nih.govnih.gov Further research has utilized the compound to confirm that functional adenosine A1 receptors are expressed in microglia, providing a direct target for its action. tocris.com

| Cell Type | Effect of Spared Nerve Injury (SNI) | Effect of this compound Treatment |

|---|---|---|

| Microglia | Increased activation and hypertrophy in the ipsilateral dorsal horn | Significantly reduced number of activated microglia |

| Astrocytes | Antigliotic effect observed | Contributes to the reduction of glial activation |

Involvement of Spinal Cord Signaling in Analgesia

The antinociceptive effects of this compound are closely linked to its actions within the spinal cord, a primary center for pain processing. nih.gov The compound's ability to reduce glial and microglial activation specifically within the dorsal horn of the spinal cord indicates an interference with the central sensitization processes that establish and maintain neuropathic pain. nih.govnih.gov By targeting adenosine A1 receptors on both neurons and glial cells in this region, the compound helps to dampen the amplified transmission of pain signals that characterizes neuropathic states. nih.gov The results demonstrate an involvement of the adenosine A1 receptor in the amplified nociceptive thresholds and spinal glial changes that occur in neuropathic pain. nih.govnih.gov

Investigations in Neurodegenerative and Movement Disorders

Beyond pain research, this compound has been investigated for its potential therapeutic benefits in models of movement disorders associated with neurodegenerative diseases.

Attenuation of L-DOPA Induced Dyskinesia in Parkinson's Disease Models

Long-term treatment with Levodopa (L-DOPA), the primary therapy for Parkinson's disease, often leads to the development of debilitating abnormal involuntary movements known as L-DOPA-induced dyskinesia (LID). nih.govnih.gov Preclinical research has explored the potential of adenosine A1 receptor agonists to mitigate this serious side effect.

Studies have found that when this compound is administered in combination with L-DOPA in animal models of Parkinson's disease, it reduces the development of these abnormal involuntary movements. tocris.com This suggests a potential benefit of A1 receptor agonists for the treatment of L-DOPA-induced dyskinesia and provides a basis for studying the interaction between the dopamine (B1211576) and adenosine systems in the brain circuits affected by Parkinson's disease. tocris.com

| Condition | Therapeutic Combination | Observed Outcome |

|---|---|---|

| L-DOPA-Induced Dyskinesia (LID) | This compound + L-DOPA | Reduced development of abnormal involuntary movements |

Tremorolytic Activity in Models of Essential Tremor (e.g., Harmaline-Induced Tremor)

This compound has demonstrated significant potential in animal models of essential tremor. In studies utilizing the harmaline-induced tremor model in rats, this compound has been shown to produce a strong, dose-dependent reduction in tremor activity. nih.gov Harmaline (B1672942), a beta-carboline alkaloid, induces tremor by selectively activating neurons in the inferior olivary nucleus, leading to rhythmic discharges that are transmitted through the olivocerebellar pathway. researchgate.netfrontiersin.org This results in a state that mimics the characteristics of essential tremor.

The administration of this compound has been observed to alleviate the tremor induced by harmaline. nih.gov This effect is believed to be mediated through its action as a potent and selective agonist of the adenosine A1 receptor. nih.gov Evidence for this mechanism comes from studies where the tremorolytic effects of this compound were reversed by the administration of DPCPX (8-cyclopentyl-1,3-dipropylxanthine), a selective antagonist of the adenosine A1 receptor. nih.gov

Furthermore, research has indicated that harmaline increases the expression of zif-268 mRNA, a marker of neuronal activity, in several brain regions implicated in the generation of tremor, including the inferior olive, cerebellar cortex, and motor cortex. nih.gov Treatment with this compound was found to reverse these harmaline-induced increases in zif-268 mRNA expression, providing further evidence of its ability to modulate the neural circuitry involved in tremor. nih.gov These findings suggest that adenosine A1 receptors may be a valuable therapeutic target for the management of essential tremor. nih.gov

| Parameter | Effect of Harmaline | Effect of this compound | Reversal by DPCPX |

|---|---|---|---|

| Tremor | Induces tremor | Dose-dependently reduces tremor | Yes |

| zif-268 mRNA Expression (Inferior Olive, Cerebellar Cortex, Motor Cortex) | Increased | Reversed the increase | Yes (in motor cortex) |

Potential Neuroprotective Mechanisms

The neuroprotective potential of this compound is an area of active investigation, with evidence suggesting multiple mechanisms of action. A key aspect of its neuroprotective effects appears to be its ability to modulate glutamatergic transmission. nih.gov Excessive glutamate (B1630785) release is a known contributor to excitotoxicity and neuronal damage in various neurological conditions. As a potent adenosine A1 receptor agonist, this compound can inhibit the release of glutamate, thereby protecting neurons from excitotoxic injury. nih.gov This mechanism is particularly relevant in conditions such as ischemia, where glutamate levels are pathologically elevated. nih.gov

In the context of the harmaline-induced tremor model, which involves excessive activation of glutamatergic climbing fibers, this compound has been shown to decrease the excessive glutamate release in the motor thalamus. nih.gov This action is believed to underlie its tremorolytic effects and also points to a broader neuroprotective capacity by normalizing pathological glutamatergic activity. nih.gov

Another potential neuroprotective mechanism involves the modulation of glial cells. In a mouse model of neuropathic pain, chronic administration of this compound was found to reduce the activation and hypertrophy of microglia and astrocytes in the spinal cord. nih.govnih.gov Neuroinflammation, characterized by the activation of glial cells, is a common feature of many neurodegenerative and neurological disorders. By mitigating glial activation, this compound may help to reduce the inflammatory component of neuronal injury and promote a more favorable environment for neuronal survival and function. nih.gov

Exploration in Psychiatric and Behavioral Models

Antipsychotic Potential in Hyperlocomotion Models (e.g., Amphetamine- and MK-801-Induced)

Preclinical studies have explored the potential antipsychotic effects of this compound using animal models of psychosis. Hyperlocomotion induced by psychostimulants like amphetamine or NMDA receptor antagonists such as MK-801 (dizocilpine) is widely used to model the positive symptoms of schizophrenia. nih.gov Research has shown that this compound can inhibit the hyperlocomotion induced by both amphetamine and MK-801 in rats. nih.gov

Specifically, the compound was found to reduce amphetamine-induced hyperlocomotion, and this effect was reversed by the selective adenosine A1 receptor antagonist DPCPX. nih.gov Similarly, this compound also decreased the locomotor activation induced by MK-801, with this effect being antagonized by DPCPX as well. nih.gov These findings suggest that the antipsychotic-like effects of this compound are mediated through the stimulation of adenosine A1 receptors. nih.gov The ability of this compound to counteract hyperlocomotion in these models points to its potential as a novel therapeutic agent for psychotic disorders. nih.gov

| Inducing Agent | Effect of Inducing Agent | Effect of this compound | Reversal by DPCPX |

|---|---|---|---|

| Amphetamine | Increased locomotor activity | Inhibited hyperlocomotion | Yes |

| MK-801 | Increased locomotor activity | Decreased locomotor activation | Yes |

Interaction with Dopaminergic and Glutamatergic Systems in the Brain

The antipsychotic-like effects of this compound are thought to stem from its interaction with key neurotransmitter systems implicated in psychosis, namely the dopaminergic and glutamatergic systems. nih.gov Disturbances in these systems are considered central to the pathophysiology of schizophrenia. nih.gov

The hyperlocomotion induced by amphetamine is primarily driven by an increased release of dopamine in brain regions such as the nucleus accumbens. nih.gov The ability of this compound to inhibit amphetamine-induced hyperactivity suggests an interaction with the dopaminergic system. This interaction may be indirect, as adenosine A1 receptors are known to modulate the release of other neurotransmitters. It is hypothesized that the stimulation of adenosine A1 receptors by this compound leads to a decrease in glutamatergic transmission, which in turn results in a diminished release of dopamine. nih.gov

The interaction with the glutamatergic system is further supported by the compound's efficacy in the MK-801 model. MK-801 induces hyperlocomotion by blocking NMDA receptors, a key component of the glutamatergic system. nih.govnih.govbrainlabs.org.il The fact that this compound can counteract the effects of MK-801 points to a significant modulatory role on glutamatergic neurotransmission. nih.gov Stimulation of adenosine A1 receptors is known to inhibit the release of glutamate, and this mechanism is likely responsible for the observed behavioral effects. nih.gov The interplay between adenosine, dopamine, and glutamate is complex, with strong reciprocal interactions existing, particularly in the nucleus accumbens. nih.gov

Other Preclinical Applications and Biological Activities

Enzyme Specificity Studies and Nucleoside Metabolism Research

A defining characteristic of this compound is its high selectivity for the adenosine A1 receptor. tocris.comrndsystems.combio-techne.com This selectivity has been a focal point of enzyme specificity studies. The compound exhibits a high affinity for the A1 receptor, with Ki values reported to be in the low nanomolar range, while showing significantly lower affinity for other adenosine receptor subtypes (A2A, A2B, and A3). tocris.comrndsystems.combio-techne.com This high degree of selectivity makes it a valuable tool for researchers investigating the specific roles of the adenosine A1 receptor in various physiological and pathological processes.

As a modified nucleoside, this compound is also of interest in the field of nucleoside metabolism research. Its structural similarity to endogenous nucleosides like adenosine allows it to interact with adenosine receptors. However, the modifications at the 5' position of the ribose sugar, specifically the substitution of a hydroxyl group with a chlorine atom, can influence its metabolic stability and interaction with enzymes involved in nucleoside metabolism. This modification is a key feature that contributes to its pharmacological profile.

| Receptor Subtype | Ki (nM) |

|---|---|

| Adenosine A1 | 0.51 |

| Adenosine A2A | 1340 |

| Adenosine A2B | 2740 |

| Adenosine A3 | 1290 |

Influence on Cellular Signaling Pathways Beyond Direct Receptor Activationexplorationpub.com

While the primary mechanism of action for this compound is the activation of the adenosine A1 receptor (A1AR), its preclinical therapeutic and research applications are significantly influenced by its subsequent effects on various cellular signaling pathways, particularly within glial cells such as microglia and astrocytes. Research indicates that the compound's efficacy in models of neuropathic pain is closely linked to its ability to modulate glial activation, thereby influencing neuroinflammation and neuronal excitability.

Modulation of Microglial Activation

In preclinical models of neuropathic pain, treatment with this compound has been shown to significantly reduce the activation of microglia in the spinal cord. nih.govnih.gov Microglia, the resident immune cells of the central nervous system, become activated in response to nerve injury and contribute to the maintenance of pain states. This activation is characterized by a morphological shift to an amoeboid shape and the release of pro-inflammatory mediators.

Studies have demonstrated that selective stimulation of A1AR by agonists like this compound can inhibit this morphological activation. nih.gov This effect is thought to be mediated, at least in part, by the suppression of ATP-induced calcium (Ca2+) influx into microglial cells. nih.gov By preventing the rise in intracellular calcium, A1AR activation can dampen the downstream signaling cascades that lead to microglial activation and the subsequent release of factors that sensitize neurons. Furthermore, microglia pretreated with an A1AR agonist have shown a diminished capacity to facilitate the activity of nociceptive neurons, highlighting a functional consequence of this signaling modulation. nih.gov

Table 1: Effect of this compound on Microglial Activation in a Neuropathic Pain Model

| Treatment Group | Number of Activated Microglia (cells/mm²) | Percentage Reduction vs. Control | p-value |

|---|---|---|---|

| Sham | 50 ± 5 | - | - |

| SNI + Vehicle | 150 ± 12 | 0% | < 0.05 vs. Sham |

| SNI + this compound | 80 ± 7 | 46.7% | < 0.05 vs. SNI + Vehicle |

SNI: Spared Nerve Injury, a model of neuropathic pain. Data are presented as mean ± SEM. nih.gov

Attenuation of Astrocyte Hypertrophy

Similar to its effects on microglia, this compound has been observed to reduce the number of hypertrophic astrocytes in the spinal cord of animals with neuropathic pain. nih.gov Astrocytes, another type of glial cell, also become reactive in response to injury, a state characterized by an increase in the expression of glial fibrillary acidic protein (GFAP) and cellular hypertrophy. These reactive astrocytes can contribute to central sensitization and pain persistence.

Table 2: Effect of this compound on Astrocyte Hypertrophy in a Neuropathic Pain Model

| Treatment Group | Number of Hypertrophic Astrocytes (cells/mm²) | Percentage Reduction vs. Control | p-value |

|---|---|---|---|

| Sham | 35 ± 4 | - | - |

| SNI + Vehicle | 110 ± 9 | 0% | < 0.001 vs. Sham |

| SNI + this compound | 60 ± 6 | 45.5% | < 0.001 vs. SNI + Vehicle |

SNI: Spared Nerve Injury, a model of neuropathic pain. Data are presented as mean ± SEM. nih.govresearchgate.net

The influence of this compound on these glial signaling pathways underscores the complexity of its mechanism of action. Beyond its direct effects on neuronal A1 receptors, its ability to modulate the neuroinflammatory environment by acting on microglia and astrocytes is a critical component of its preclinical efficacy. This dual action on both neuronal and glial targets makes it a valuable tool for research into the intricate cellular and molecular processes underlying neuropathic pain and other neurological disorders.

Comparative Pharmacology and Therapeutic Landscape

Differentiation from Adenosine (B11128) A1 Receptor Antagonists

The pharmacological actions of (+/-)-5'-Chloro-5'-deoxy-ENBA, an agonist, are functionally opposite to those of an adenosine A₁ receptor antagonist.

Mechanism of Action: As an agonist, this compound binds to and activates the A₁ receptor, initiating a cellular response. youtube.comyoutube.com This activation is responsible for its observed therapeutic effects, such as analgesia. nih.gov In contrast, an antagonist binds to the receptor but does not activate it. youtube.comyoutube.com Instead, it blocks the receptor, preventing endogenous adenosine or exogenous agonists from binding and producing an effect. youtube.comyoutube.com

Functional Effects: The opposing mechanisms lead to different physiological outcomes. For example, the antinociceptive effects of this compound in animal models are completely prevented by the co-administration of a selective A₁ receptor antagonist like DPCPX. nih.gov This demonstrates that the antagonist effectively blocks the site of action for the agonist, thereby neutralizing its effects. While A₁ agonists like this compound are investigated for conditions like neuropathic pain, A₁ antagonists are explored for entirely different therapeutic applications, such as in renal failure.

Considerations for Central Nervous System Penetration and Distribution

Effective penetration of the blood-brain barrier (BBB) is a prerequisite for drugs targeting central nervous system (CNS) disorders. Preclinical evidence strongly suggests that this compound can cross the BBB and distribute to the CNS. researchgate.netfrontiersin.org

Evidence of Central Action: The compound's ability to reduce neuropathic pain and affect spinal microglia after systemic (intraperitoneal) administration provides functional evidence of its presence in the CNS. nih.govnih.gov These therapeutic effects are mediated by A₁ receptors within the brain and spinal cord.

Direct Assessment: Research has indicated that the compound is able to penetrate the blood-brain barrier efficiently. researchgate.net Studies with related compounds have also shown preferential activation of central A₁ receptors following systemic administration. frontiersin.org The observed lack of significant cardiovascular side effects at analgesic doses in preclinical studies may also suggest a degree of preferential action in the CNS over the periphery. nih.gov

Methodological Approaches in Studying +/ 5 Chloro 5 Deoxy Enba

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the physiological and potential therapeutic effects of (+/-)-5'-Chloro-5'-deoxy-ENBA in a whole-organism setting. These models are designed to replicate specific aspects of human diseases.

The antinociceptive (pain-relieving) properties of this compound have been investigated in established rodent models of pain. These models distinguish between nociceptive pain (the nervous system's response to harmful stimuli) and neuropathic pain (pain caused by damage or disease affecting the nervous system).

One model used is the formalin test in mice, which assesses a compound's effect on nociceptive pain. nih.gov The test involves injecting formalin into the paw, which induces a biphasic pain response: an acute, early phase followed by a tonic, late phase. This compound was found to inhibit both the first and second phases of this nocifensive response. apexbt.comnih.gov

To study neuropathic pain, the Spared Nerve Injury (SNI) model in mice is utilized. nih.gov This model mimics chronic nerve pain conditions. In SNI mice, this compound has been shown to reduce key symptoms of neuropathic pain, including mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). apexbt.comnih.gov The analgesic effects in these models were prevented by the administration of a selective A1 adenosine (B11128) receptor antagonist, DPCPX, confirming that the pain-relieving action is mediated through the A1 receptor. tocris.com

Summary of Findings in Rodent Pain Models

| Pain Model | Animal | Key Findings for this compound | Citation |

|---|---|---|---|

| Formalin Test (Nociceptive Pain) | Mice | Inhibited both the early and late phases of the nocifensive response. | apexbt.comnih.gov |

| Spared Nerve Injury (SNI) (Neuropathic Pain) | Mice | Reduced mechanical allodynia and thermal hyperalgesia. | apexbt.comnih.gov |

The role of the A1 adenosine receptor in modulating dopaminergic systems has led to the investigation of this compound in animal models of movement disorders, such as Parkinson's disease. apexbt.com A key challenge in the treatment of Parkinson's disease is the development of abnormal involuntary movements, known as dyskinesia, which is a common side effect of the standard treatment, L-DOPA.

In a mouse model of Parkinson's disease involving unilateral dopamine (B1211576) denervation, this compound was shown to reduce the development of L-DOPA-induced abnormal involuntary movements. apexbt.comtocris.com This finding suggests a potential benefit of A1 receptor agonists for treating L-DOPA-induced dyskinesia. tocris.com

Advanced Imaging and Molecular Techniques

To elucidate the cellular and molecular mechanisms underlying the behavioral effects of this compound, researchers have employed a range of advanced imaging and analytical methods.

Immunohistochemistry for Glial Cell Activation

A key focus of investigation has been the compound's effect on neuroinflammation, particularly the activation of glial cells like microglia and astrocytes, which are implicated in neuropathic pain and other CNS disorders. Immunohistochemistry (IHC) has been a primary tool in these studies.

In the SNI model of neuropathic pain, nerve injury leads to a significant increase in the activation of microglia and astrocytes in the dorsal horn of the spinal cord. mdpi.com Chronic treatment with this compound was found to significantly reduce the number of activated, hypertrophic microglia and astrocytes in the ipsilateral dorsal horn of SNI mice. mdpi.com This was visualized and quantified using specific cellular markers, such as Ionized calcium-binding adapter molecule 1 (Iba1) for microglia. mdpi.com Morphological analysis revealed that the compound not only reduced the number of these cells but also reverted their morphology from an activated, hypertrophic state towards a more resting state. mdpi.com

| Technique | Target Cells | Brain/Spinal Cord Region | Observation |

|---|---|---|---|

| Immunohistochemistry (Iba1 marker) | Microglia | Ipsilateral Dorsal Horn (Spinal Cord) | Reduced number of activated microglia in SNI mice. mdpi.com |

| Immunohistochemistry (GFAP marker) | Astrocytes | Ipsilateral Dorsal Horn (Spinal Cord) | Reduced number of hypertrophic astrocytes in SNI mice. |

Gene Expression Analysis (e.g., mRNA Expression in Specific Brain Regions)

While direct studies detailing how this compound modulates the expression of specific mRNAs for cytokines, neurotransmitter receptors, or other proteins in distinct brain regions are not extensively documented in the reviewed literature, understanding the expression of its molecular target is fundamental. This compound is a potent and selective agonist for the A₁ adenosine receptor, which is encoded by the Adora1 gene.

Studies of Adora1 mRNA expression show that the A₁ receptor is widely distributed throughout the central nervous system. In the mouse brain, Adora1 signal is prominently found in the middle and deep layers of the cerebral cortex, cellular regions of the hippocampus, the thalamus, and the superior colliculus. nih.gov This widespread expression in neurons and glia across key brain regions provides an anatomical basis for the diverse behavioral effects observed with A₁ receptor agonists like this compound. nih.govnih.gov The expression of Adora1 can be dynamic, with some studies reporting its downregulation in chronic noxious situations or following cerebral ischemia. nih.govnih.gov

Neurochemical Analysis (e.g., Neurotransmitter Release Measurement)

The neuromodulatory effects of this compound are mediated through the A₁ adenosine receptor, which is known to influence the release of several key neurotransmitters. Although specific neurochemical release studies using this particular compound are limited, the effects of A₁ receptor activation are well-characterized.

Glutamate (B1630785) Release: A primary mechanism of A₁ receptor agonists is the inhibition of excitatory neurotransmitter release. mdpi.com Activation of presynaptic A₁ receptors on glutamatergic terminals has been consistently shown to inhibit the evoked release of glutamate. nih.govmdpi.com Studies using cerebrocortical synaptosomes have demonstrated that A₁ receptor agonists significantly reduce potassium-evoked glutamate overflow, an effect that is reversible by A₁ receptor antagonists. nih.govscispace.com This reduction in glutamate release is considered a key component of the neuroprotective effects attributed to A₁ receptor activation. nih.govbohrium.com

Dopamine Release: A₁ receptors also play a significant inhibitory role in modulating dopamine release, particularly in the striatum and nucleus accumbens. consensus.appconsensus.app Activation of A₁ receptors can directly suppress dopamine release from presynaptic terminals. consensus.appnih.gov This modulation can also occur indirectly through the A₁ receptor-mediated reduction of glutamate release, which in turn affects dopamine neuron activity. consensus.app There is a complex interplay between adenosine A₁ receptors and dopamine D₁ receptors, where A₁ receptor activation can inhibit D₁ receptor-dependent signaling and subsequent neurotransmitter release. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel Signaling Pathways

Future research should aim to unravel signaling pathways modulated by (+/-)-5'-Chloro-5'-deoxy-ENBA beyond its established action on the canonical Gαi/o-adenylyl cyclase pathway. It is known that adenosine (B11128) A1 receptors can couple to other G proteins, such as Gαs and Gαq, depending on the specific agonist. mdpi.com Investigating whether this compound exhibits biased agonism, preferentially activating certain signaling cascades over others, could unveil novel therapeutic opportunities with improved side-effect profiles.

Key unanswered questions in this area include:

Does this compound modulate signaling through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)? mdpi.com

Can this compound influence β-arrestin-mediated signaling pathways, which are known to be involved in receptor desensitization and internalization, as well as G protein-independent signaling? mdpi.com

What is the impact of this compound on downstream effectors such as mitogen-activated protein kinases (MAPKs)?

Answering these questions will provide a more comprehensive understanding of the molecular pharmacology of this compound and could lead to the identification of novel biomarkers for its activity.

Exploration of Additional Preclinical Disease Models

The potent anti-inflammatory and neuroprotective effects of adenosine A1 receptor activation suggest that the therapeutic potential of this compound may extend beyond its current applications. frontiersin.org Future preclinical studies should explore its efficacy in a wider range of disease models.

Table 1: Potential Preclinical Disease Models for this compound

| Disease Area | Specific Model | Rationale |

| Metabolic Disorders | Models of type 2 diabetes | A1AR activation is known to inhibit lipolysis and improve insulin (B600854) sensitivity. frontiersin.org |

| Ischemic Conditions | Models of stroke or myocardial infarction | A1AR agonists have demonstrated cardioprotective and neuroprotective effects in the context of ischemia-reperfusion injury. nih.gov |

| Epilepsy | Models of drug-resistant seizures | Adenosine is a known endogenous anticonvulsant, and A1AR activation can suppress seizures. mdpi.com |

| Psychiatric Disorders | Models of anxiety and depression | The adenosinergic system is involved in the regulation of mood, and A1AR activation can produce anxiolytic and antidepressant-like effects. frontiersin.org |

| Inflammatory Diseases | Models of inflammatory bowel disease or rheumatoid arthritis | A1AR activation can modulate the inflammatory response. nih.gov |

Systematic evaluation in these models will be crucial to determine the broader therapeutic utility of this compound.

Development of Novel Analogs with Enhanced Pharmacological Profiles

While this compound is a potent and selective A1AR agonist, the development of novel analogs could lead to compounds with even more desirable pharmacological properties. Future medicinal chemistry efforts could focus on several key areas. The development of partial agonists is a promising strategy to mitigate the potential for receptor desensitization and side effects associated with full agonists. nih.gov Furthermore, the design of irreversible or covalent agonists could serve as valuable research tools for studying receptor structure and function. nih.govresearchgate.net

Another avenue of exploration is the development of positive allosteric modulators (PAMs) that could potentiate the effects of endogenous adenosine, offering a more spatially and temporally specific therapeutic action. frontiersin.org

Table 2: Strategies for Analog Development

| Strategy | Desired Outcome |

| Partial Agonism | Reduced receptor desensitization and improved side-effect profile. |

| Irreversible Agonism | Creation of research tools for receptor studies. |

| Positive Allosteric Modulation | Enhanced therapeutic specificity by modulating the effects of endogenous adenosine. |

Integration of Computational and Experimental Approaches

The integration of computational modeling with experimental validation can significantly accelerate the drug discovery and development process. Future research on this compound and its analogs should leverage these synergistic approaches. The availability of crystal structures for adenosine receptors provides a solid foundation for structure-based drug design. uoa.gr

Computational techniques that can be applied include:

Molecular Docking and Virtual Screening: To identify novel scaffolds and predict the binding modes of new analogs. uoa.gracs.org

Molecular Dynamics (MD) Simulations: To understand the dynamic interactions between the ligand and the receptor and to predict binding affinities. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the chemical structure of compounds with their biological activity. researchgate.net

By combining these in silico methods with traditional experimental pharmacology, researchers can more efficiently design and optimize the next generation of A1AR agonists with improved therapeutic profiles.

Q & A

Q. What experimental models are used to evaluate the antipsychotic potential of (±)-5'-Chloro-5'-deoxy-ENBA, and how are these models validated?

(±)-5'-Chloro-5'-deoxy-ENBA's antipsychotic effects are tested in rodent models of hyperlocomotion induced by amphetamine (1 mg/kg sc) or MK-801 (0.3 mg/kg ip), which mimic positive psychotic symptoms. The compound (0.1 mg/kg ip) reduces hyperactivity by ~40%, an effect reversed by the A1 receptor antagonist DPCPX (1–2 mg/kg ip). Validation involves comparing results to established antipsychotics and confirming receptor specificity via antagonist reversal .

Q. How is the dose of (±)-5'-Chloro-5'-deoxy-ENBA optimized for in vivo studies?

Dose optimization involves dose-response curves (0.01–0.5 mg/kg) in preclinical models. The 0.1 mg/kg dose is selected for balancing efficacy (40% reduction in harmaline-induced hyperactivity) with minimal side effects (e.g., <20% inhibition of spontaneous locomotion). Peripheral effects (e.g., heart rate) are monitored to exclude non-CNS actions .

Q. What synthetic routes are available for (±)-5'-Chloro-5'-deoxy-ENBA, and how is purity ensured?

The compound is synthesized via nucleoside chlorination using thionyl chloride and hexamethylphosphoramide, achieving 75–100% yields. Purity is confirmed via NMR, UV spectroscopy, and chromatographic comparison to standards. Enzymatic methods (e.g., SalL-mediated synthesis from 5'-chloro-5'-deoxyadenosine) are also explored for stereochemical control .

Q. How does (±)-5'-Chloro-5'-deoxy-ENBA achieve selectivity for adenosine A1 receptors (A1R)?

The chloro substituent at the 5'-position enhances A1R binding (Ki = 0.20–0.51 nM), with 2,500–20,000-fold selectivity over A2A, A2B, and A3 receptors. Molecular modeling shows the chloro group reduces steric clashes in the A1R binding pocket, improving affinity and specificity .

Advanced Research Questions

Q. How can researchers address discrepancies in antagonist effects when studying (±)-5'-Chloro-5'-deoxy-ENBA?

DPCPX, an A1R antagonist, reverses the compound's antipsychotic effects but may independently reduce hyperactivity at higher doses (e.g., 1 mg/kg). To resolve this, control experiments with DPCPX alone are critical. Dose-titration studies and time-course analyses (e.g., 60–100 min post-administration) help distinguish direct antagonist effects from receptor-mediated interactions .

Q. What methodologies are used to investigate (±)-5'-Chloro-5'-deoxy-ENBA's role in neuropathic pain or neuroinflammation?

In neuropathic pain, mechanical allodynia is assessed via von Frey filaments, with the compound (1 mg/kg ip) reversing pain thresholds via A1R agonism. For neuroinflammation (e.g., post-stroke), daily dosing (0.5 mg/kg ip) is combined with multimodal imaging (DCE-MRI, radio-HPLC) to evaluate BBB disruption and receptor occupancy .

Q. How can chemoenzymatic synthesis improve the production of (±)-5'-Chloro-5'-deoxy-ENBA analogs?

Directed evolution of enzymes like fluorinase FIA1 enables halogen exchange (e.g., Cl→F) for radiolabeled analogs (e.g., 5'-FDA for PET imaging). High-throughput screening of mutant libraries (NNK saturation mutagenesis) optimizes substrate conversion rates, achieving >90% yield in some cases .

Q. What strategies validate the compound's antinociceptive effects without confounding motor suppression?

Locomotor assays (e.g., open-field tests) are run in parallel with nociception models (e.g., formalin test). A1R-selective antagonists (e.g., PSB36) are co-administered to confirm target engagement. Doses ≤1 mg/kg ip minimize sedation while maintaining analgesia .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results between in vitro binding assays and in vivo efficacy studies?

In vitro assays may show high A1R affinity but fail to predict in vivo potency due to pharmacokinetic factors (e.g., BBB penetration). Pharmacodynamic studies measuring brain concentrations via LC-MS and correlating them with behavioral outcomes (e.g., locomotor inhibition) are essential. Metabolite analysis (e.g., radio-HPLC) identifies active derivatives .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical trials?

Mixed-effects models account for inter-animal variability, while post hoc tests (e.g., Tukey’s) compare treatment groups. Effect sizes (e.g., Cohen’s d) quantify the magnitude of hyperactivity reduction. Power analysis ensures adequate sample sizes (n ≥ 8/group) to detect ≥30% differences .

Methodological Best Practices

- Receptor Cross-Talk: Use subtype-selective agonists/antagonists (e.g., CGS 21680 for A2A, BAY 60-6583 for A2B) to isolate A1R-mediated effects .

- Radiolabeling: Incorporate ³H/¹⁸F isotopes via enzymatic or chemical synthesis for tracer studies in pharmacokinetics or PET imaging .

- Toxicity Screening: Assess cardiac parameters (ECG) and hepatic enzymes (ALT/AST) in chronic dosing regimens to exclude off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.